RGD-mimetic-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RGD-mimetic-1 is a synthetic compound designed to mimic the biological activity of the arginylglycylaspartic acid peptide sequence. This sequence is crucial for cell adhesion processes, particularly in interactions with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The development of this compound aims to enhance or inhibit these interactions for various therapeutic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RGD-mimetic-1 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by using automated peptide synthesizers, which streamline the SPPS process. Additionally, advancements in purification techniques, such as preparative HPLC, allow for the efficient isolation of high-purity this compound. Industrial production also involves rigorous quality control measures to ensure consistency and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
RGD-mimetic-1 primarily undergoes reactions typical of peptides, including:
Oxidation: This can occur at the amino acid side chains, particularly those containing sulfur, such as cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used during SPPS.
Major Products
The major products of these reactions include modified peptides with altered functional groups or sequences, which can impact their biological activity and stability.
Applications De Recherche Scientifique
Chemistry
In chemistry, RGD-mimetic-1 is used to study peptide synthesis techniques and to develop new methods for peptide modification and stabilization.
Biology
In biological research, this compound is employed to investigate cell adhesion mechanisms, integrin signaling pathways, and the role of extracellular matrix interactions in various cellular processes.
Medicine
Medically, this compound has potential applications in drug delivery systems, where it can target integrin receptors on cancer cells, enhancing the specificity and efficacy of anticancer therapies. It is also explored in tissue engineering to promote cell attachment and growth on synthetic scaffolds.
Industry
In the industrial sector, this compound is used in the development of biomaterials and coatings that enhance cell adhesion, which is crucial for the production of biocompatible medical devices and implants.
Mécanisme D'action
RGD-mimetic-1 exerts its effects by binding to integrin receptors on the cell surface. This binding mimics the natural interaction between integrins and the arginylglycylaspartic acid sequence found in extracellular matrix proteins. The engagement of integrins triggers intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Key molecular targets include the focal adhesion kinase (FAK) and the phosphoinositide 3-kinase (PI3K) pathways, which are critical for transmitting signals from the extracellular matrix to the cell interior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arginylglycylaspartic acid peptide: The natural peptide sequence that RGD-mimetic-1 is designed to mimic.
Cyclo(RGDfK): A cyclic peptide with enhanced stability and affinity for integrin receptors.
RGD-containing peptides: Various peptides containing the arginylglycylaspartic acid sequence, each with unique modifications to enhance specific properties.
Uniqueness
This compound is unique in its design to specifically mimic the biological activity of the arginylglycylaspartic acid sequence while potentially offering improved stability, affinity, and specificity compared to natural peptides. Its synthetic nature allows for precise modifications to tailor its properties for specific applications, making it a versatile tool in research and therapeutic development.
Propriétés
Numéro CAS |
2365406-14-8 |
---|---|
Formule moléculaire |
C29H38ClN5O2 |
Poids moléculaire |
524.1 g/mol |
Nom IUPAC |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m1./s1 |
Clé InChI |
GCZLVFRSWWTRPH-DYNCTKRQSA-N |
SMILES isomérique |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl |
SMILES canonique |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.